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molecular formula C11H16N2 B177345 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 179899-22-0

2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B177345
M. Wt: 176.26 g/mol
InChI Key: LNNIPFBSWGVRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017924

Procedure details

In a 200-mL r.b. flask, a solution of 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline (1.00 g, 4.84 mmol) in 1:1 EtOH:EtOAc (40 mL) was treated with 10% Pd/C (0.20 g). The reaction mixture was de-gassed and fitted with a balloon of H2. The reaction mixture was stirred for 6 h, de-gassed, and filtered through a pad of Celite. The pad was rinsed with EtOAc (300 mL). The filtrate was concentrated to afford 0.85 g (99%) of the crude aniline as a reddish oil. Data for 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline: 1H NMR (400 MHz, CDCl3) 6.77 (d, J=7.9, 1H), 6.00 (dd, J=7.9, 2.2, 1H), 5.81 (d, J=2.2, 1H), 3.47 (bs, 1H), 3.40 (bs, 2H), 2.66 (t, J=6.7, 2H), 1.65 (t, J=6.7, 2H), 1.18 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([N+:12]([O-])=O)=[CH:7][CH:8]=2)[NH:3]1.CCO>[Pd].CCOC(C)=O>[NH2:12][C:6]1[CH:5]=[C:4]2[C:9]([CH2:10][CH2:11][C:2]([CH3:15])([CH3:1])[NH:3]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(NC2=CC(=CC=C2CC1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was de-gassed
CUSTOM
Type
CUSTOM
Details
fitted with a balloon of H2
CUSTOM
Type
CUSTOM
Details
de-gassed
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The pad was rinsed with EtOAc (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C2CCC(NC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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